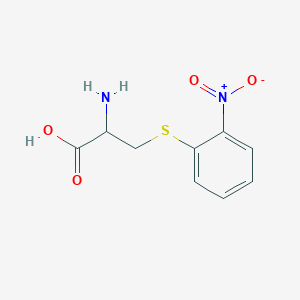
S-(2-Nitrophenyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Nitrophenyl)-L-cysteine is an organic compound that features both amino and nitrophenyl groups attached to a sulfanylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Nitrophenyl)-L-cysteine typically involves the introduction of the nitrophenyl group to a sulfanylpropanoic acid derivative. One common method is through a nucleophilic substitution reaction where a nitrophenyl halide reacts with a sulfanylpropanoic acid derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
S-(2-Nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-(2-Nitrophenyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which S-(2-Nitrophenyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)sulfanylpropanoic acid
- 2-Amino-3-(2-nitrophenyl)propanoic acid
- 2-Amino-3-(2-nitrophenyl)thioacetic acid
Uniqueness
S-(2-Nitrophenyl)-L-cysteine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C9H10N2O4S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC 名称 |
2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13) |
InChI 键 |
NDZOOTLIHLSPMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













